

commercial sources of high-purity 4-Nitro-DL-Phenylalanine Hydrate

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Compound of Interest

Compound Name: 4-Nitro-DL-Phenylalanine Hydrate

Cat. No.: B1645515

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An In-Depth Technical Guide to Commercial Sources of High-Purity **4-Nitro-DL-Phenylalanine Hydrate**

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity **4-Nitro-DL-phenylalanine hydrate**. It delves into the critical aspects of sourcing this important non-proteinogenic amino acid, including supplier evaluation, purity assessment, and handling protocols, to ensure the integrity and success of research and development endeavors.

Introduction: The Significance of 4-Nitro-DL-Phenylalanine Hydrate in Scientific Research

4-Nitro-DL-phenylalanine, a derivative of the essential amino acid phenylalanine, serves as a crucial building block and intermediate in a variety of scientific applications. Its utility is particularly pronounced in the synthesis of novel pharmaceutical compounds and peptidomimetics. The introduction of a nitro group onto the phenyl ring provides a versatile chemical handle for further functionalization, making it an invaluable tool for medicinal chemists and drug designers.

The hydrated form, specifically 4-Nitro-DL-phenylalanine monohydrate, is often the commercially available and stable form of this compound. Its application as an intermediate in

the synthesis of molecules that inhibit tumor necrosis factor- α (TNF- α) production highlights its relevance in developing new therapeutic agents. Given its role in the synthesis of potentially life-saving drugs, the purity and quality of **4-Nitro-DL-phenylalanine hydrate** are of paramount importance.

Navigating the Commercial Landscape: A Curated List of Suppliers

A critical first step for any research program is the identification of reliable suppliers that can provide high-purity materials. The following table summarizes prominent commercial sources of **4-Nitro-DL-phenylalanine hydrate**, offering a starting point for procurement. It is important to note that stated purity levels can vary and should always be verified by reviewing the supplier's Certificate of Analysis (CoA).

Supplier	Product Name	CAS Number	Stated Purity
LGC Standards	DL-4-Nitrophenylalanine hydrate	40856-69-7	Not specified on product page, requires inquiry
Alfa Aesar (Thermo Fisher Scientific)	DL-4-Nitrophenylalanine monohydrate	40856-69-7	97%
AK Scientific, Inc.	DL-4-Nitrophenylalanine monohydrate	40856-69-7	97%
Santa Cruz Biotechnology, Inc.	DL-4-Nitrophenylalanine monohydrate	40856-69-7	Not specified on product page, requires inquiry
MedChemExpress	DL-4-Nitrophenylalanine monohydrate	40856-69-7	>98%
TCI Chemicals	DL-4-Nitrophenylalanine (anhydrous)	2922-40-9	>98.0% (T)

The Causality of Purity: Why High-Purity is Non-Negotiable

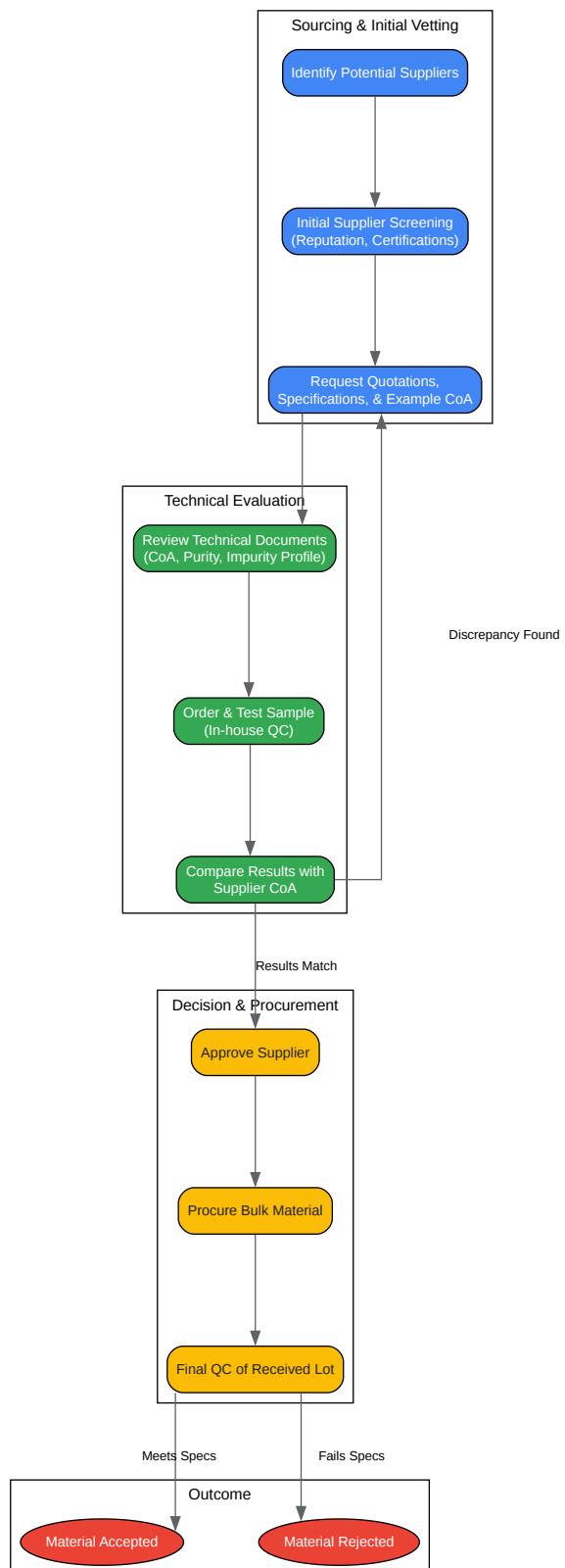
In the realm of drug development and intricate organic synthesis, the purity of a starting material like **4-Nitro-DL-phenylalanine hydrate** directly influences the outcome of an experiment. Impurities can lead to a cascade of undesirable effects:

- Side Reactions: Unwanted chemical entities can participate in side reactions, leading to the formation of complex and difficult-to-separate byproducts. This not only reduces the yield of the desired product but also complicates the purification process.
- Inaccurate Biological Data: In biological assays, impurities can exhibit their own pharmacological activity, leading to misleading or erroneous results. This can derail a research program, wasting valuable time and resources.
- Regulatory Hurdles: For drug development programs, the presence of unknown impurities can create significant regulatory challenges, potentially delaying or preventing the approval of a new therapeutic.

The typical synthesis of 4-nitrophenylalanine involves the nitration of phenylalanine. This reaction can produce a mixture of ortho, meta, and para isomers, with the para isomer being the desired product. The presence of residual ortho and meta isomers is a common impurity that must be carefully controlled.

A Self-Validating System for Supplier and Material Qualification

To ensure the procurement of high-quality **4-Nitro-DL-phenylalanine hydrate**, a robust, self-validating system for supplier and material qualification is essential. This workflow ensures that the material meets the stringent requirements of your research.



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Caption: Supplier Qualification Workflow for High-Purity Reagents.

Experimental Protocols for In-House Quality Control

Verifying the purity and identity of a received lot of **4-Nitro-DL-phenylalanine hydrate** is a critical step. The following are standard analytical techniques and protocols for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds.

- Objective: To quantify the main component and detect any potential impurities.
- Methodology:
 - Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: UV detection at a wavelength where the nitro-aromatic group has a strong absorbance (e.g., 274 nm).
 - Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
 - Analysis: Inject the sample and analyze the resulting chromatogram. The area percentage of the main peak corresponds to the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule.

- Objective: To verify the identity and structural integrity of the compound.
- Methodology:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a small amount of acid or base to aid dissolution.
- Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of 4-Nitro-DL-phenylalanine.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

- Objective: To confirm the molecular weight of the compound.
- Methodology:
 - Ionization Technique: Electrospray ionization (ESI) is a common and effective method for amino acids.
 - Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of 4-Nitro-DL-phenylalanine.

Handling and Storage: Preserving Material Integrity

Proper handling and storage are crucial to maintain the quality of **4-Nitro-DL-phenylalanine hydrate**.

- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. The Safety Data Sheet (SDS) from the supplier should be consulted for detailed handling and safety information.

Conclusion

Sourcing high-purity **4-Nitro-DL-phenylalanine hydrate** is a critical undertaking for any research or drug development program that utilizes this versatile intermediate. By carefully selecting reputable suppliers, implementing a robust in-house quality control system, and adhering to proper handling and storage protocols, scientists can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This diligence at the procurement stage lays the foundation for successful and reproducible scientific innovation.

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